molecular formula C11H14BrFO2 B14772014 1-Bromo-5-fluoro-2-isobutoxy-3-methoxybenzene

1-Bromo-5-fluoro-2-isobutoxy-3-methoxybenzene

Cat. No.: B14772014
M. Wt: 277.13 g/mol
InChI Key: QMFWLYUQJMGVAX-UHFFFAOYSA-N
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Description

1-Bromo-5-fluoro-2-isobutoxy-3-methoxybenzene is an organic compound that belongs to the class of halogenated aromatic ethers. This compound is characterized by the presence of bromine, fluorine, isobutoxy, and methoxy groups attached to a benzene ring. It is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-5-fluoro-2-isobutoxy-3-methoxybenzene typically involves multiple steps, including halogenation, etherification, and substitution reactions. One common method involves the bromination of a fluorinated benzene derivative, followed by the introduction of isobutoxy and methoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-5-fluoro-2-isobutoxy-3-methoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various ether derivatives, while oxidation and reduction can produce different functionalized benzene compounds.

Scientific Research Applications

1-Bromo-5-fluoro-2-isobutoxy-3-methoxybenzene is utilized in several scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Bromo-5-fluoro-2-isobutoxy-3-methoxybenzene exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-Bromo-3-fluoro-2-isobutoxy-5-methoxybenzene
  • 1-Bromo-2-fluoro-3-isobutoxy-5-methoxybenzene
  • 1-Bromo-3-methoxybenzene

Uniqueness: 1-Bromo-5-fluoro-2-isobutoxy-3-methoxybenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C11H14BrFO2

Molecular Weight

277.13 g/mol

IUPAC Name

1-bromo-5-fluoro-3-methoxy-2-(2-methylpropoxy)benzene

InChI

InChI=1S/C11H14BrFO2/c1-7(2)6-15-11-9(12)4-8(13)5-10(11)14-3/h4-5,7H,6H2,1-3H3

InChI Key

QMFWLYUQJMGVAX-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1Br)F)OC

Origin of Product

United States

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